(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide
説明
Molecular Structure Analysis
The molecular formula of this compound is C16H17BrF3NO. Its molecular weight is 376.21. Detailed structural analysis is not available in the current resources.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the available resources. It’s important to note that the compound is used for research purposes.Physical And Chemical Properties Analysis
This compound has a molecular weight of 376.21. Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .科学的研究の応用
Analgesic Activity
“(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide” has been investigated for its analgesic properties. Researchers have synthesized related compounds, such as 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles, and tested them for analgesic activity . Further studies could explore its mechanism of action and potential as a pain-relieving agent.
Antiplatelet and Antithrombotic Activity
Compounds derived from this molecule have demonstrated antiplatelet and antithrombotic effects. These properties are crucial in preventing blood clot formation and managing cardiovascular diseases. Investigating the specific pathways involved and optimizing the compound’s efficacy could be valuable .
Glycogen Phosphorylase Inhibition
Glycogen phosphorylase inhibitors play a role in glycemic control and may be relevant for diabetes management. The impact of “(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide” on glycogen metabolism warrants further exploration .
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 inhibitors are used to treat type 2 diabetes by enhancing insulin secretion and reducing blood glucose levels. Investigating whether this compound exhibits DPP-4 inhibitory activity could provide insights into its potential therapeutic applications .
Hypoglycemic Activity
Related imidazo[1,2-a]benzimidazoles have shown hypoglycemic effects. Researchers have studied their impact on antidiabetic targets . Further research could explore the compound’s potential as an antidiabetic agent.
作用機序
The mechanism of action for this compound is not specified in the available resources. As it is primarily used for research, its specific interactions and mechanisms may vary based on the context of the study.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[2-(trifluoromethyl)phenyl]methanamine;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.BrH/c1-21-15-9-5-3-7-13(15)11-20-10-12-6-2-4-8-14(12)16(17,18)19;/h2-9,20H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBSZWDNFQLLDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2C(F)(F)F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine hydrobromide | |
CAS RN |
1609407-20-6 | |
Record name | Benzenemethanamine, N-[(2-methoxyphenyl)methyl]-2-(trifluoromethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。